molecular formula C9H12BrCl2N3 B6606222 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride CAS No. 2137752-75-9

2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride

Cat. No.: B6606222
CAS No.: 2137752-75-9
M. Wt: 313.02 g/mol
InChI Key: KFLDBRCPAQXCFJ-UHFFFAOYSA-N
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Description

2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride is a compound that belongs to the class of nitrogen-containing heterocyclic compounds. These compounds are known for their significant roles in various biological and chemical processes. The structure of this compound includes a bromine atom attached to a pyrrolo[3,2-b]pyridine ring, which is further connected to an ethanamine group. This unique structure imparts specific chemical and biological properties to the compound.

Chemical Reactions Analysis

2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-(6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3.2ClH/c10-7-3-8-9(13-5-7)6(1-2-11)4-12-8;;/h3-5,12H,1-2,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLDBRCPAQXCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2CCN)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrCl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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